4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
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Overview
Description
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have shown various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a brominated pyrrole derivative with a suitable amine can lead to the formation of the desired pyrimidine ring. Industrial production methods may involve the use of solid-phase synthesis techniques or continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyrrolo[1,2-b]triazole Derivatives: These compounds are known for their necroptosis inhibitory activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMMSMODWXBRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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